![molecular formula C6H10O7 B051584 Iduronic acid, L- CAS No. 2073-35-0](/img/structure/B51584.png)
Iduronic acid, L-
Overview
Description
L-Iduronic acid (IdoA) is the major uronic acid component of the glycosaminoglycans (GAGs) dermatan sulfate, and heparin . It is also present in heparan sulfate, although here in a minor amount relative to its carbon-5 epimer glucuronic acid . IdoA is a hexapyranose sugar .
Synthesis Analysis
One critical part of the synthesis of heparinoid anticoagulants is the creation of the L-iduronic acid building block featured with unique conformational plasticity which is crucial for the anticoagulant activity . A study was conducted to see if a much more easily synthesizable sugar, the 6-deoxy-L-talose, built in a heparinoid oligosaccharide, could show a similar conformational plasticity . The talo-configured building block was formed by C4 epimerisation of the commercially available L-rhamnose with high efficacy at both the monosaccharide and the disaccharide level .
Molecular Structure Analysis
Iduronic acid (IdoA), unlike most other monosaccharides, can adopt different ring conformations, depending on the context of the molecular structure . Accurate modeling of this building block is essential for understanding the role of glycosaminoglycans and other glycoconjugates .
Chemical Reactions Analysis
The creation of the L-iduronic acid building block is a critical part of the synthesis of heparinoid anticoagulants . This building block is featured with unique conformational plasticity which is crucial for the anticoagulant activity .
Physical And Chemical Properties Analysis
L-Iduronic acid has a molecular weight of 194.14 g/mol . It is a hexapyranose sugar and can adopt different ring conformations, depending on the context of the molecular structure .
Scientific Research Applications
Glycosaminoglycans Synthesis
L-Iduronic acid is an acidic monosaccharide component of heparin, heparan sulfate, and dermatan sulfate, which are oligosaccharides belonging to a family of glycosaminoglycans (GAGs) and structural components of connecting tissue . GAGs have in common a repeating disaccharide unit comprised of hexuronic acid and D-hexosamine .
Protein Interaction
Due to the micro-heterogeneity of heparin and heparan sulfate, they interact with multiple proteins, such as fibroblast growth factors, interleukins, interferons, chemokines, and cell adhesion molecules, and play important roles in numerous biological events .
Synthesis of L-Iduronic Acid Derivatives
Facile Glycosylation of L-Iduronate
The obtained methyl 1,2,3,4-tetra-O-acetyl-alpha-L-iduronate was a good glycosyl donor for the L-iduronidation when bis (trifluoromethanesulfonic)imide was employed as the activator .
Preparation of L-Iduronic Acid
Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-iduronate was prepared from methyl 1,2,3,4-tetra-O-beta-D-glucuronate in two steps: Ferrier’s photobromination and subsequent radical reduction with tris (trimethylsilyl)silane .
Biological Events
Much effort has been devoted to the synthesis of the partial structures of heparin or heparan sulfate to identify the specific sequence that binds to biologically important proteins .
properties
IUPAC Name |
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/t2-,3+,4-,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJILQKETJEXLJ-SKNVOMKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)[C@@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid | |
CAS RN |
2073-35-0 | |
Record name | L-Iduronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2073-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iduronic acid, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002073350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IDURONIC ACID, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N72LVS1OQJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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